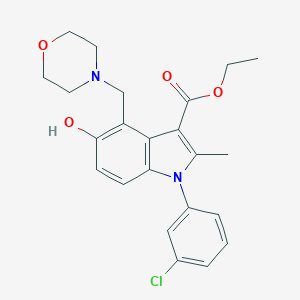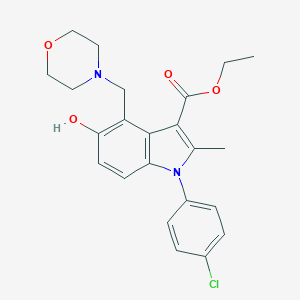![molecular formula C13H10N2S B271509 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione](/img/structure/B271509.png)
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been investigated for its anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer growth, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, it has been shown to inhibit the activity of various kinases involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activity of COX-2. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione in lab experiments is its potential therapeutic applications in various fields of medicine. Additionally, this compound has been shown to have low toxicity, making it a safe candidate for drug development. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of cancer therapeutics. Finally, more studies are needed to investigate the potential anti-viral properties of this compound and its applications in the treatment of viral infections.
Synthesemethoden
The synthesis of 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione can be achieved through various methods, including the reaction of 1,3-cyclopentanedione with thiourea in the presence of a base such as sodium hydroxide. Other methods involve the use of substituted cyclopentanones and thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione has been studied for its potential therapeutic applications in various fields of medicine. In the field of anti-inflammatory medicine, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In the field of anti-cancer medicine, 1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of cancer therapeutics. Additionally, this compound has been studied for its anti-viral properties, particularly in the treatment of herpes simplex virus infections.
Eigenschaften
Produktname |
1,3,6,7-tetrahydro-2H-cyclopenta[gh]perimidine-2-thione |
|---|---|
Molekularformel |
C13H10N2S |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-6-thione |
InChI |
InChI=1S/C13H10N2S/c16-13-14-9-5-3-7-1-2-8-4-6-10(15-13)12(9)11(7)8/h3-6H,1-2H2,(H2,14,15,16) |
InChI-Schlüssel |
ZGVAOPHOLPBMRI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)NC(=S)N3 |
Kanonische SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)NC(=S)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)

![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)
![N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-N-cyclohexylamine](/img/structure/B271441.png)

![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-6-(4-chlorophenyl)-2,7-dimethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271466.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)
